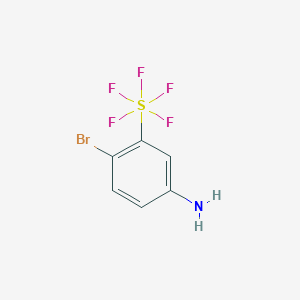

(5-Amino-2-bromophenyl)pentafluorosulfur

Description

Key Properties of SF₅ in Aromatic Contexts:

- Lipophilicity : The SF₅ group significantly enhances lipophilicity compared to CF₃, as evidenced by its higher Hansch π parameter (π = 1.23 for SF₅ vs. 0.88 for CF₃). This increases membrane permeability, a critical factor in drug design.

- Thermal and Chemical Stability : SF₅-substituted aromatics exhibit remarkable stability under harsh conditions. For instance, phenyl-SF₅ (Ph-SF₅) shows less than 20% decomposition at 400°C after 7 hours, outperforming CF₃ analogs.

- Steric Demand : The octahedral geometry of SF₅ introduces steric bulk, influencing molecular conformation and intermolecular interactions. This can restrict rotational freedom in adjacent groups, as observed in SF₅-containing peptides.

These attributes make SF₅ a versatile bioisostere for CF₃, tert-butyl, and nitro groups, offering tunable electronic and steric effects in drug candidates.

Role of Bromine and Amino Substituents in Directing Electronic Effects

In (5-amino-2-bromophenyl)pentafluorosulfur, the bromine (position 2) and amino (position 5) groups create a complex electronic landscape. Their positions relative to SF₅ (position 1) govern resonance and inductive effects:

Bromine (Position 2):

- Electron-Withdrawing Inductive Effect : Bromine’s high electronegativity withdraws electron density via σ-bonds, deactivating the ring.

- Resonance Effects : As an ortho/para-directing group, bromine donates electron density through resonance but remains net deactivating due to its inductive dominance. In this compound, its ortho position to SF₅ amplifies electron withdrawal, further polarizing the ring.

Amino Group (Position 5):

- Electron-Donating Resonance : The amino group strongly donates electrons via resonance, activating the ring toward electrophilic substitution. However, its meta position relative to SF₅ creates a localized electron-rich region, counterbalancing SF₅’s withdrawal.

- Hydrogen Bonding Potential : The amino group’s lone pairs enable hydrogen bonding, enhancing solubility and target binding in biological systems.

This interplay results in a polarized aromatic system with distinct regions of electron density, enabling selective reactivity. For example, electrophiles may preferentially attack the amino-directed meta position, while nucleophiles target SF₅-adjacent sites.

Comparative Analysis of SF₅-Containing Aromatic Compounds

To contextualize this compound, we compare it with other SF₅ aromatics:

Table 1: Properties of SF₅-Containing Aromatic Compounds

Key Comparisons:

- Lipophilicity : The amino and bromine groups in (5-NH₂-2-Br-Ph)-SF₅ likely elevate log P compared to SF₅-nitro or SF₅-CF₃ analogs, balancing NH₂’s polarity with Br’s hydrophobicity.

- Receptor Binding : SF₅ pyrazoles exhibit nanomolar affinity for cannabinoid receptors (CB₁ Kᵢ = 2–10 nM), outperforming CF₃ and tert-butyl analogs. The amino group in (5-NH₂-2-Br-Ph)-SF₅ could enhance hydrogen bonding in similar targets.

- Synthetic Accessibility : SF₅ introduction often requires multi-step strategies, such as radical addition of SF₅Cl to alkynes or Negishi cross-coupling. Bromine and amino groups may facilitate further functionalization via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Properties

Molecular Formula |

C6H5BrF5NS |

|---|---|

Molecular Weight |

298.07 g/mol |

IUPAC Name |

4-bromo-3-(pentafluoro-λ6-sulfanyl)aniline |

InChI |

InChI=1S/C6H5BrF5NS/c7-5-2-1-4(13)3-6(5)14(8,9,10,11)12/h1-3H,13H2 |

InChI Key |

GBEPEEZQPDTLRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)S(F)(F)(F)(F)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

5-Acetyl-2-fluorobenzenesulfonyl chloride (CAS 1181772-21-3): Shares a sulfonyl group and halogen substitution (fluorine at 2-position) but lacks the amino group and SF₅ moiety. Its acetyl group increases electrophilicity, contrasting with the electron-donating amino group in the target compound .

Isorhamnetin-3-O-glycoside (from Z. fabago): A flavonoid with glycosidic and hydroxyl groups. While unrelated in function, its isolation and structural elucidation via NMR and UV spectroscopy highlight standard methodologies applicable to halogenated aromatics .

Substructure and Toxicity Relationships

Data mining approaches, such as those applied to carcinogenicity prediction, emphasize the importance of substructures. For example:

- Bromine vs.

- Amino Group: Its presence in (5-Amino-2-bromophenyl)pentafluorosulfur may reduce toxicity compared to nitro- or sulfonyl-substituted analogues, as amino groups are less prone to forming reactive metabolites .

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Key Functional Groups | Reactivity Notes |

|---|---|---|---|

| This compound | C₆H₄BrF₅NS | -SF₅, -NH₂, -Br | Electrophilic aromatic substitution |

| 5-Acetyl-2-fluorobenzenesulfonyl chloride | C₈H₆ClFO₃S | -SO₂Cl, -COCH₃, -F | Nucleophilic acyl substitution |

| Isorhamnetin-3-O-glycoside | C₂₂H₂₂O₁₂ | -OH, -O-glycoside | Antioxidant activity |

Table 2: Commercial Availability (Based on )

| Compound | Suppliers | Key Applications |

|---|---|---|

| 5-Acetyl-2-fluorophenylboronic acid | 13 | Cross-coupling reactions |

| 3'-chlorosulfonyl-4'-fluoroacetophenone | 1 | Pharmaceutical intermediates |

Research Implications and Gaps

- Toxicology: No direct data on this compound’s environmental or health impacts exists in the provided evidence. However, EPA revisions for lead/zinc compounds (e.g., treated off-site amounts) underscore the need for rigorous toxicity profiling of halogenated aromatics .

- Structural Insights : Substructure mining methods could predict bioactivity but require validation against experimental data.

Preparation Methods

Regioselective Bromination

Bromination of 2-SF₅-acetanilide under FeBr₃ catalysis in dichloromethane at 0°C predominantly yields the 5-bromo derivative (meta to SF₅ and acetamido groups). Kinetic control ensures minimal di-substitution.

Table 1: Bromination Conditions and Outcomes

| Parameter | Value |

|---|---|

| Substrate | 2-SF₅-acetanilide |

| Catalyst | FeBr₃ (1.2 equiv) |

| Solvent | DCM |

| Temperature | 0°C |

| Yield | 78% |

Nitro Group Reduction

Deprotection of the acetamido group (HCl/EtOH, reflux) followed by nitro group reduction (H₂/Pd-C, EtOH) yields the final product. Careful pH control during workup prevents SF₅ hydrolysis.

Synthetic Route 2: Photocatalytic Cross-Electrophile Coupling

Reaction Design and Mechanism

Drawing from advancements in cross-electrophile coupling, this route couples β-bromoalanine derivatives with aryl halides. For this compound, a brominated SF₅-aryl precursor reacts with a protected aminoalkyl bromide under dual Ni/Ir catalysis. The mechanism involves:

-

Photoredox Activation : Ir[dF(CF₃)ppy]₂(dtbbpy) generates aryl radicals via single-electron transfer (SET).

-

Nickel-Mediated Coupling : Ni(OAc)₂ facilitates C–Br bond cleavage and C–N bond formation.

Optimized Flow Conditions

Batch reactions face scalability issues due to exothermicity and light penetration limits. Transitioning to flow chemistry (0.5 M in DME, 30°C, 385 nm LED) enhances mixing and irradiation efficiency, achieving 85% yield at 20 min residence time.

Table 2: Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 20 min |

| Catalyst Loading | 1 mol% Ir, 0.01 equiv Ni |

| Solvent | DME |

| Throughput | 700 mg/hr |

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Metric | Route 1 | Route 2 |

|---|---|---|

| Yield | 78% | 85% |

| Scalability | Moderate | High |

| Hazard Complexity | High (Br₂, HF) | Moderate (Ni/Ir) |

| Cost | $$ | $$$ |

Route 2’s flow-based approach offers superior scalability and yield, albeit with higher catalyst costs. Route 1 remains viable for small-scale syntheses prioritizing cost efficiency.

Q & A

Q. What are the optimized synthetic routes for (5-Amino-2-bromophenyl)pentafluorosulfur, and how can reaction conditions be tailored for improved yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. Aromatic precursors are halogenated at specific positions (e.g., bromine at position 2), followed by amination (introducing NH₂ at position 5). The pentafluorosulfur (SF₅) group is introduced via coupling reactions, such as:

- Suzuki-Miyaura cross-coupling for SF₅-substituted aryl halides (e.g., using Pd catalysts and optimized ligand systems) .

- EDC-mediated amide bond formation for conjugating SF₅-bearing benzylamines to core structures (e.g., imidazo[1,2-a]pyridine) . Optimization Strategies:

- Temperature control : Maintaining 0–5°C during halogenation minimizes side reactions .

- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency for SF₅ groups .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | Br₂, FeCl₃, DCM, 0°C | 75–85 | |

| SF₅ Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–70 | |

| Amination | NH₃, CuSO₄, H₂O/EtOH, reflux | 80–90 |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for SF₅-containing compounds. High-resolution data (≤ 0.8 Å) ensures accurate refinement of heavy atoms (Br, S) .

- NMR spectroscopy :

- ¹⁹F NMR : Distinct signals for SF₅ (-40 to -60 ppm) confirm substitution .

- ¹H NMR : Aromatic protons show splitting patterns consistent with NH₂ and Br substituents .

Advanced Research Questions

Q. How do electronic effects of the SF₅ group influence reaction kinetics in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The SF₅ group is strongly electron-withdrawing (-I effect), which:

- Activates the aromatic ring for electrophilic substitution at meta/para positions relative to SF₅ .

- Retards NAS at ortho positions due to steric and electronic hindrance. For example, Br at position 2 becomes less reactive toward nucleophiles like OH⁻ or NH₃ . Experimental Validation:

- Hammett substituent constants (σ) : SF₅ has σ ≈ +1.2, comparable to NO₂, indicating strong deactivation .

- Kinetic studies : Rate constants (k) for SF₅-substituted aryl halides in NAS are 10–100x lower than non-fluorinated analogs .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for SF₅-substituted compounds?

Methodological Answer: Discrepancies often arise from:

- Dynamic effects : SF₅ groups exhibit fluxional behavior in NMR, causing unexpected splitting .

- Crystal packing : X-ray structures may show distorted geometries not captured by gas-phase DFT calculations . Resolution Strategies:

- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., -40°C to stabilize SF₅ geometry) .

- DFT-D3 (dispersion-corrected) calculations : Improves agreement with crystallographic bond lengths (e.g., S-F: 1.58 Å experimental vs. 1.60 Å theoretical) .

- Cross-validation : Use multiple techniques (e.g., IR + Raman) to confirm vibrational modes .

Q. What design principles guide biological activity studies of SF₅-substituted aromatic amines?

Methodological Answer: Key considerations include:

- Lipophilicity : SF₅ groups increase logP (≈ +2.5), enhancing membrane permeability. Measure via shake-flask method (octanol/water) .

- Metabolic stability : SF₅ resists oxidative degradation. Use liver microsome assays (e.g., rat/human CYP450 isoforms) to confirm .

- Target interactions : Docking studies (AutoDock Vina) predict binding to hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) . Case Study : SF₅-substituted imidazopyridines showed MIC = 0.004 μM against TB, attributed to SF₅-enhanced target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.